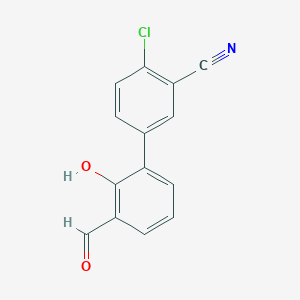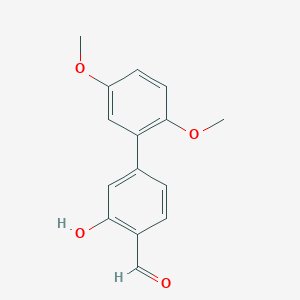
4-(4-Ethylthiophenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Ethylthiophenyl)-2-formylphenol, 95% (4-ETFP-95) is a synthetic compound with a wide range of applications in scientific research. It is a white, crystalline solid with a melting point of 94-95 °C and a molar mass of 180.25 g/mol. 4-ETFP-95 has been studied for its ability to act as a catalyst in organic synthesis and as a reagent in the biochemical and physiological research.
Applications De Recherche Scientifique
4-(4-Ethylthiophenyl)-2-formylphenol, 95% has been studied for its potential applications in scientific research. It has been used as a catalyst in organic synthesis for the production of a variety of compounds such as pharmaceuticals, agrochemicals, and polymers. 4-(4-Ethylthiophenyl)-2-formylphenol, 95% has also been used as a reagent in biochemical and physiological research. It has been used to study the effects of various compounds on the activity of enzymes, receptor binding, and other biochemical processes.
Mécanisme D'action
The mechanism of action of 4-(4-Ethylthiophenyl)-2-formylphenol, 95% is not yet fully understood. However, it is believed to act as a catalyst in organic synthesis by providing an electron-rich environment that facilitates the formation of new bonds. In biochemical and physiological research, 4-(4-Ethylthiophenyl)-2-formylphenol, 95% is thought to interact with enzymes and other proteins in order to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Ethylthiophenyl)-2-formylphenol, 95% have not been extensively studied. However, it has been shown to modulate the activity of some enzymes and proteins, which can lead to changes in biochemical and physiological processes. In addition, 4-(4-Ethylthiophenyl)-2-formylphenol, 95% has been shown to inhibit the binding of some compounds to receptors, which can lead to changes in the activity of hormones, neurotransmitters, and other molecules.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-Ethylthiophenyl)-2-formylphenol, 95% has several advantages for use in lab experiments. It is a relatively stable compound that is easy to synthesize and can be stored for long periods of time. It is also non-toxic and non-irritating, making it safe to handle. However, 4-(4-Ethylthiophenyl)-2-formylphenol, 95% does have some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. In addition, it is not very reactive, which can limit its usefulness in some experiments.
Orientations Futures
There are several potential future directions for the study of 4-(4-Ethylthiophenyl)-2-formylphenol, 95%. One potential area of research is to further investigate its mechanism of action and its effects on biochemical and physiological processes. Another potential area of research is to develop new synthesis methods for 4-(4-Ethylthiophenyl)-2-formylphenol, 95% that are more efficient and cost-effective. Finally, further research could be done to explore the potential applications of 4-(4-Ethylthiophenyl)-2-formylphenol, 95% in industry, such as in the production of pharmaceuticals, agrochemicals, and polymers.
Méthodes De Synthèse
4-(4-Ethylthiophenyl)-2-formylphenol, 95% is synthesized through a two-step reaction. The first step is a Friedel-Crafts reaction between 4-ethylthiophenol and formic acid in the presence of a Lewis acid catalyst. This reaction produces 4-(4-ethylthiophenyl)-2-formylphenol, which is then oxidized by an oxidizing agent such as potassium permanganate to yield 4-(4-Ethylthiophenyl)-2-formylphenol, 95%. The reaction is carried out in a polar solvent such as methanol or ethanol and can be completed in a few hours.
Propriétés
IUPAC Name |
5-(4-ethylsulfanylphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2S/c1-2-18-14-6-3-11(4-7-14)12-5-8-15(17)13(9-12)10-16/h3-10,17H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGYMWILDXKBHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethylthiophenyl)-2-formylphenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-Formyl-6-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378547.png)
![2-Formyl-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378553.png)
